molecular formula C7H12O3 B1330201 Methyl 3-oxohexanoate CAS No. 30414-54-1

Methyl 3-oxohexanoate

Cat. No. B1330201
Key on ui cas rn: 30414-54-1
M. Wt: 144.17 g/mol
InChI Key: SJPCQNABHNCLPB-UHFFFAOYSA-N
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Patent
US05194671

Procedure details

77.8 g (1.05 mol) of calcium hydroxide were placed in 550 ml of methylene chloride, and 116 g (1.0 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 20 minutes, with vigorous stirring. Stirring was then continued for half an hour. 122.6 g (1.15 mol) of butyryl chloride were then metered into the thick suspension at a temperature of 30° to 35° C. over 1.5 hours. Stirring was then continued for 2 hours at 40° C. 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water were then added to the reaction mixture at 30° C. and the resulting mixture was stirred for half an hour. After the pH had been adjusted to 8.9-9.0 by the addition of aqueous ammonia, the mixture was stirred for a further 3 hours at 30° to 35° C. The reaction mixture was then acidified with concentrated hydrochloric acid (pH 0.5-1.0) and washed with sodium bicarbonate solution and water. After separation of the aqueous phase, the methylene chloride was distilled off on an evaporator. This gave 134 g (GC purity 84%) of methyl butyrylacetate as a yellowish liquid (yield 78%).
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
122.6 g
Type
reactant
Reaction Step Three
Quantity
56.2 g
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
550 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2].[OH-].[C:4]([O:10][CH3:11])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].[C:12](Cl)(=O)[CH2:13]CC.[Cl-].[NH4+].N.Cl>C(Cl)Cl.O>[C:6]([CH2:5][C:4]([O:10][CH3:11])=[O:9])(=[O:7])[CH2:8][CH2:12][CH3:13] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
77.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
122.6 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Four
Name
Quantity
56.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was then continued for half an hour
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for half an hour
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 3 hours at 30° to 35° C
Duration
3 h
WASH
Type
WASH
Details
washed with sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
After separation of the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride was distilled off on an evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)(=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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